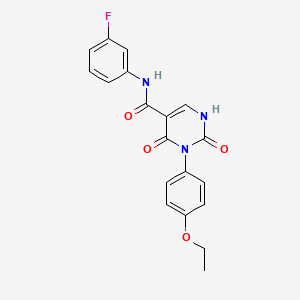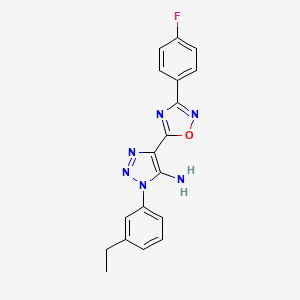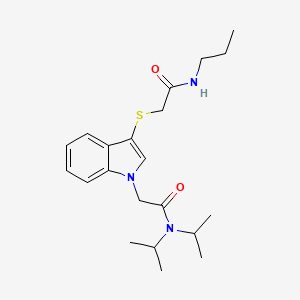![molecular formula C22H23N5O4S2 B11282147 2,5-Dimethylphenyl [5-(1,4-dioxa-8-azaspiro[4.5]dec-8-YL)thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-3-YL] sulfone](/img/structure/B11282147.png)
2,5-Dimethylphenyl [5-(1,4-dioxa-8-azaspiro[4.5]dec-8-YL)thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-3-YL] sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylphenyl [5-(1,4-dioxa-8-azaspiro[45]dec-8-YL)thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-3-YL] sulfone is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl [5-(1,4-dioxa-8-azaspiro[4.5]dec-8-YL)thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-3-YL] sulfone involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine core, followed by the introduction of the 1,4-dioxa-8-azaspiro[4.5]decane moiety and the 2,5-dimethylphenyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific details of industrial production methods would depend on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylphenyl [5-(1,4-dioxa-8-azaspiro[4.5]dec-8-YL)thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-3-YL] sulfone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium on carbon, platinum oxide). The reaction conditions can vary widely depending on the specific transformation desired, but often involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nature of the substituent.
Scientific Research Applications
2,5-Dimethylphenyl [5-(1,4-dioxa-8-azaspiro[4
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may find applications in the development of new materials, such as polymers or coatings, where its unique properties can be leveraged.
Mechanism of Action
The mechanism of action of 2,5-Dimethylphenyl [5-(1,4-dioxa-8-azaspiro[4.5]dec-8-YL)thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-3-YL] sulfone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(2,5-Dimethoxyphenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-pyrrolidinedione
- 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- Spirotetramat
Uniqueness
What sets 2,5-Dimethylphenyl [5-(1,4-dioxa-8-azaspiro[4.5]dec-8-YL)thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-3-YL] sulfone apart from these similar compounds is its unique combination of functional groups and structural features. This unique structure may confer specific advantages in terms of reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H23N5O4S2 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
8-[10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C22H23N5O4S2/c1-14-3-4-15(2)17(13-14)33(28,29)21-20-23-19(18-16(5-12-32-18)27(20)25-24-21)26-8-6-22(7-9-26)30-10-11-31-22/h3-5,12-13H,6-11H2,1-2H3 |
InChI Key |
HVTJTBRUWUYVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC6(CC5)OCCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11282066.png)
![3-(4-nitrophenyl)-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11282073.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B11282088.png)
![2-Methoxyethyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11282090.png)
![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B11282116.png)
![N-(2-methoxybenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B11282122.png)

![N-{2-[3-({[(2-Ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide](/img/structure/B11282133.png)
![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11282139.png)
![N-(3,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11282148.png)

![3-benzyl-1-(4-chlorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11282152.png)
![N-(4-methoxybenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide](/img/structure/B11282160.png)
